molecular formula C9H14N2O2 B2915607 N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide CAS No. 1862427-85-7

N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide

Cat. No.: B2915607
CAS No.: 1862427-85-7
M. Wt: 182.223
InChI Key: MCWJYQZFFIOKOP-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide is a chemical compound with a unique structure that includes a cyanomethyl group, a hydroxy group, and a carboxamide group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide typically involves the reaction of 3-hydroxycyclohexane-1-carboxylic acid with cyanomethylating agents. One common method is the reaction of the carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the cyanomethyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2-hydroxycyclohexane-1-carboxamide
  • N-(Cyanomethyl)-4-hydroxycyclohexane-1-carboxamide
  • N-(Cyanomethyl)-3-hydroxycyclopentane-1-carboxamide

Uniqueness

N-(Cyanomethyl)-3-hydroxycyclohexane-1-carboxamide is unique due to the specific positioning of its functional groups on the cyclohexane ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the 3-hydroxy group allows for specific hydrogen bonding interactions that are not possible with the 2- or 4-hydroxy derivatives .

Properties

IUPAC Name

N-(cyanomethyl)-3-hydroxycyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-4-5-11-9(13)7-2-1-3-8(12)6-7/h7-8,12H,1-3,5-6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWJYQZFFIOKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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